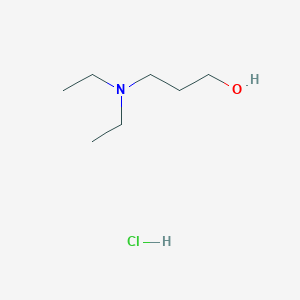
3-(Diethylamino)propan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diethylamino)propan-1-ol hydrochloride is a chemical compound with the formula C7H18ClNO . It is a clear colorless to yellow liquid . It has been used to develop a model system that polymerizes racemic lactide (D,L-LA) .
Synthesis Analysis
The synthesis of 3-(diethylamino)propan-1-ol involves a stirred solution of the compound (1 g, 7.63 mmol) in DCM (10 mL). SOCI 2 (1.1 mL, 15.26 mmol) is added at 0 °C and the mixture is stirred at room temperature for 3 hours. The reaction is concentrated under reduced pressure to obtain the title compound (1 g, 88%) .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of 3-(diethylamino)propan-1-ol is the addition of SOCI 2 to a stirred solution of the compound in DCM .Physical And Chemical Properties Analysis
3-(Diethylamino)propan-1-ol hydrochloride has a clear colorless to yellow appearance . It has a molecular weight of 131.22 . The compound has a melting point of -12.63°C, a boiling point of 81-83 °C/15 mmHg, a density of 0.884 g/mL at 25 °C, and a refractive index of n 20/D 1.4435 .Aplicaciones Científicas De Investigación
Corrosion Inhibition
3-(Diethylamino)propan-1-ol hydrochloride has been explored in the context of corrosion inhibition. Studies demonstrate its effectiveness in inhibiting the corrosion of metals such as carbon steel and brass. Specifically, it has been found to retard the anodic dissolution of these metals, thereby acting as an anodic inhibitor. This is significant in the field of corrosion science as it offers a potential solution to metal corrosion issues in various industrial applications (Gao, Liang, & Wang, 2007); (Gao & Liang, 2007).
Synthesis and Characterization of Compounds
The chemical has been used in the synthesis of novel compounds, particularly in the creation of tetra-substituted metal-free and metallophthalocyanines. These compounds have applications in various scientific fields, including materials science and dye development. The study of their aggregation behaviors in different solvents contributes to a better understanding of their properties and potential applications (Acar, Çakır, Bıyıklıoğlu, & Kantekin, 2012).
Pharmaceutical Research
In pharmaceutical research, 3-(Diethylamino)propan-1-ol hydrochloride has been identified in the context of process-related impurities in drugs like proparacaine hydrochloride. Understanding these impurities is crucial for quality control in drug manufacturing and ensuring the safety and efficacy of pharmaceutical products (Yang et al., 2020).
Protein Separation
The compound has also been utilized in the preparation of chromatography stationary phases for protein separation. This application is important in biochemistry and molecular biology for the purification and analysis of proteins (Zhao et al., 2015).
Agricultural Chemistry
In agricultural chemistry, derivatives of 3-(Diethylamino)propan-1-ol hydrochloride have been synthesized and evaluated for their potential as plant growth retardants. This research contributes to the development of agricultural chemicals that can be used to manage plant growth and increase agricultural productivity (Sharma, Pabby, & Seth, 2008).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that this compound can be used as a reagent in various organic synthesis reactions .
Mode of Action
It’s known that this compound can react with other substances in chemical reactions, serving as a reagent .
Result of Action
It’s known that this compound can participate in various organic synthesis reactions .
Action Environment
It’s known that this compound is a hydrochloride salt and is soluble in water .
Propiedades
IUPAC Name |
3-(diethylamino)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO.ClH/c1-3-8(4-2)6-5-7-9;/h9H,3-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGDUYAPICXRSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethylamino)propan-1-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2859075.png)
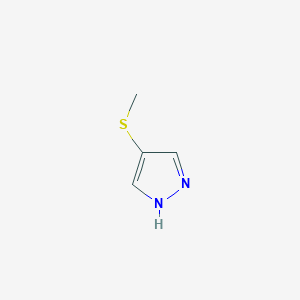

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(1-phenylethyl)acetamide](/img/structure/B2859082.png)
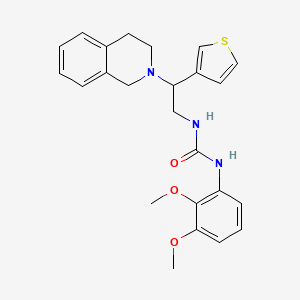
![Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B2859086.png)
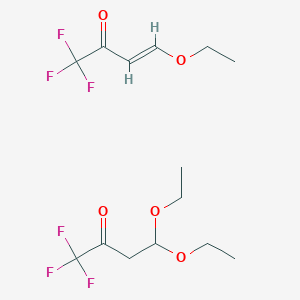
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2859090.png)
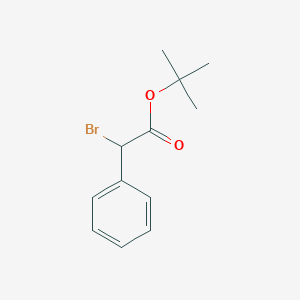
![5-(Cyclopentylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2859092.png)
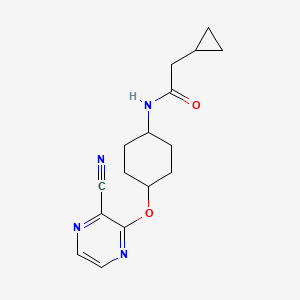


![3-Hydroxy-1,3-diphenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2859099.png)